1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
Description
The compound 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a diarylpyrazole derivative characterized by a pyrazole core substituted at positions 1 and 3 with aromatic rings. The 2,4-dichlorophenyl group at position 1 introduces strong electron-withdrawing effects, while the 4-methylphenyl group at position 3 provides moderate electron-donating properties. Pyrazole-5-amine derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and receptor-modulating activities .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-2-4-11(5-3-10)14-9-16(19)21(20-14)15-7-6-12(17)8-13(15)18/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYMFQJNPWWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-methylphenylhydrazine.
Formation of Hydrazone: The aldehyde reacts with the hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
Reduction and Reductive Amination
The 5-amino group demonstrates reductive activity under controlled conditions. Sodium borohydride in methanol reduces imine intermediates formed from aldehyde condensations, achieving 88% yields in reductive amination reactions . This pathway enables functionalization with aromatic groups like 4-methoxybenzyl through solvent-free condensation followed by methanol-mediated reduction .
Key reduction parameters
| Reagent | Solvent | Temperature | Product Class | Yield |
|---|---|---|---|---|
| NaBH₄ | Methanol | 25°C | Secondary amines | 88% |
| H₂/Pd-C | Ethanol | 50°C | Dehalogenated derivatives | - |
Nucleophilic Substitution
The 2,4-dichlorophenyl moiety undergoes regioselective substitutions. Experimental evidence shows:
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Chlorine displacement occurs preferentially at the ortho position using amines or thiols in basic media
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Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) reacts at the pyrazole nitrogen to form dithiazolylidene intermediates
Substitution outcomes
textOriginal structure → N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives Thermolysis → Pyrazolo[3,4-d]thiazole carbonitriles[3]
Cyclization and Heterocycle Formation
The amine group facilitates fused ring systems through:
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Condensation with β-diketones :
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Cycloadditions :
Representative cyclization
text3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine + p-methoxybenzaldehyde → Pyrazolo[3,4-c]isothiazoles (acidic conditions)[3] → Pyrazolo[3,4-d]thiazoles (basic conditions)[3]
Oxidation Pathways
While direct oxidation data remains limited for this specific compound, analogous pyrazoles show:
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KMnO₄ oxidation generates pyrazole-N-oxides
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H₂O₂ mediates hydroxylation at the 4-position of the pyrazole ring
Theoretical reactivity prediction
Computed XLogP3-AA = 4.8 suggests high lipid solubility influences reaction kine
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, as candidates for anticancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, molecular hybrid strategies have been employed to design new derivatives that demonstrate significant activity against breast and colon cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory activity. Compounds structurally related to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer's, compounds similar to this pyrazole have been investigated for their ability to inhibit this enzyme. The design and synthesis of such compounds aim to enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrazole-5-amine derivatives, focusing on substituent effects, molecular properties, and biological implications.
Substituent Effects and Molecular Properties
Key Observations:
- Electron-withdrawing vs.
- Steric effects : The 4-methylphenyl group in the target provides greater steric bulk than methyl or phenyl groups (), which may influence receptor selectivity.
- Lipophilicity : The dichlorophenyl group increases logP compared to fluorophenyl or methoxyphenyl analogs, suggesting enhanced membrane permeability .
Receptor Modulation
- Cannabinoid receptor antagonists: Compounds like AM-251 () feature a pyrazole-3-carboxamide core with iodophenyl and methyl groups. The target’s amine group instead of carboxamide may reduce affinity for cannabinoid receptors but could enable interactions with adenosine or serotonin receptors .
Biological Activity
1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, a compound with the molecular formula CHClN, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted by dichlorophenyl and methylphenyl groups, which contribute to its biological activity. The structural properties of this compound have been investigated using various techniques, including X-ray crystallography, revealing significant intermolecular interactions such as C–H···N and C–H···π interactions that may influence its biological behavior .
Anti-inflammatory Effects
The compound has shown promising results in models of neurodegenerative diseases such as Parkinson's disease. In vitro studies indicated that it significantly reduces the inflammatory response in microglial cells stimulated by lipopolysaccharides (LPS). This suggests its potential utility in mitigating neuroinflammation associated with neurodegeneration .
Cytotoxic Activity
Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have been conducted. The compound exhibited selective cytotoxicity, with IC values indicating effective inhibition of cell proliferation in certain cancer models. Further structure-activity relationship (SAR) studies are necessary to optimize its anticancer efficacy .
Study on Neuroinflammation
In a notable study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with derivatives of this compound resulted in decreased levels of pro-inflammatory markers and improved behavioral outcomes. These findings highlight the potential for this compound to serve as a neuroprotective agent .
Anticancer Potential
A recent investigation into pyrazole derivatives revealed that modifications to the phenyl rings can enhance cytotoxic activity against specific cancer cell lines. The study suggested that further optimization could yield more potent anticancer agents based on the pyrazole scaffold .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step process involving cyclocondensation of hydrazine derivatives with β-diketones or via Vilsmeier–Haack reactions. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst use (e.g., acetic acid for cyclization). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometric ratios of aryl hydrazines and diketones to minimize byproducts like regioisomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : and NMR identify substituent positions on the pyrazole ring. Aromatic protons appear as multiplets in δ 6.8–8.0 ppm, while NH groups show broad singlets near δ 5.5–6.0 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 348.04 for CHClN).
- IR : NH stretching vibrations at ~3300–3400 cm.
- Contradiction Resolution : Discrepancies in NH signals due to tautomerism are resolved via variable-temperature NMR or comparative analysis with analogs .
Q. What preliminary bioactivity assays are recommended for evaluating this compound’s potential?
- Methodology :
- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 or kinase inhibition) at 10–100 μM concentrations.
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Data Interpretation : Compare results with positive controls (e.g., doxorubicin) and structurally related compounds to assess potency .
Advanced Research Questions
Q. How do substituent variations on the pyrazole core influence biological activity and binding affinity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at positions 1, 3, and 5. For example:
- Electron-withdrawing groups (e.g., Cl, CF) enhance enzyme inhibition via hydrophobic interactions.
- Methoxy groups improve solubility but may reduce membrane permeability.
- Binding Studies : Perform molecular docking (AutoDock Vina) and MD simulations to map interactions with target proteins (e.g., COX-2 active site).
- Case Study : Analogues with 2,4-dichlorophenyl at position 1 show 2–3× higher COX-2 inhibition than 4-fluorophenyl derivatives due to better hydrophobic fit .
Q. What advanced techniques resolve contradictions in crystallographic and computational data for this compound?
- Methodology :
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aryl rings) and hydrogen-bonding networks. For example, the pyrazole ring’s planarity (deviation < 0.02 Å) and Cl···N interactions (2.9–3.1 Å) stabilize the structure .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data. Discrepancies > 0.1 Å in bond lengths suggest solvent effects or crystal packing forces.
- Application : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking contributes 15–20% to lattice energy) .
Q. How can researchers design robust assays to address conflicting bioactivity data across studies?
- Methodology :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity.
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, IC variability (e.g., 5–50 μM in cancer cells) may arise from differences in cell passage number or serum concentration.
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data are inconsistent.
- Case Study : Contradictory COX-2 inhibition results (30–70% at 50 μM) were resolved by controlling assay pH (7.4 vs. 6.8) and substrate concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
